molecular formula C11H18ClN3O2 B1433968 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride CAS No. 1803565-81-2

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1433968
CAS No.: 1803565-81-2
M. Wt: 259.73 g/mol
InChI Key: VQDZEHAAMOHSSD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₈ClN₃O₂
Molecular Weight: 235.72 g/mol
CAS Number: 1909294-20-7
Purity: ≥95% (as per EN300-197654 and EN300-199278 standards) .

This compound features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a methylpyrazole moiety via a methylene linker. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications. CymitQuimica lists it as a high-purity building block (98% purity) for research, though some commercial quantities are discontinued .

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16;/h5-6,10H,2-4,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDZEHAAMOHSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-32-4
Record name 3-Piperidinecarboxylic acid, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

  • Preparation of the 1-(1-methyl-1H-pyrazol-4-yl) ethanone intermediate.
  • Formation of pyrazolyl-substituted keto esters or acids.
  • Coupling with piperidine derivatives.
  • Conversion to the hydrochloride salt for enhanced stability and solubility.

Preparation of Key Intermediate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone

This intermediate is synthesized via the oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide as the oxidizing agent.

Parameter Details
Reagent Manganese(IV) oxide (activated, <5 micron)
Solvent Dichloromethane
Temperature 0 to 20 °C
Reaction Time 14 hours
Yield 91%
Procedure Under argon atmosphere, manganese(IV) oxide is added to a dichloromethane solution of 1-(1-methyl-1H-pyrazol-4-yl)ethanol. The mixture is stirred for 14 hours at room temperature. After filtration to remove solids, the solvent is evaporated under reduced pressure to yield the ketone intermediate as a solid.
Characterization 1H-NMR (400 MHz, CDCl3): δ 2.42 (3H, s), 3.94 (3H, s), 7.86 (1H, s), 7.89 (1H, s); ESI-MS: m/z 125 (M+H)+

This oxidation step is crucial for introducing the keto functionality required for subsequent condensation reactions.

Formation of Pyrazolyl-Substituted Keto Esters

The next step involves the reaction of the above ketone intermediate with diethyl oxalate in the presence of sodium ethoxide to form 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester.

Parameter Details
Reagents Diethyl oxalate, Sodium ethoxide
Solvent Ethanol
Temperature Room temperature
Reaction Time 10 minutes (initial stirring before addition)
Yield 79%
Procedure Sodium ethoxide is prepared in ethanol and stirred for 10 minutes. The ketone intermediate solution in ethanol is then added dropwise under argon atmosphere. The reaction proceeds to form the keto ester intermediate.

This step introduces the oxoester group, which is a precursor for cyclization or further functionalization to form the piperidine ring substituted compound.

Conversion to Hydrochloride Salt

The final compound is typically isolated as the hydrochloride salt to improve its physicochemical properties such as:

  • Enhanced aqueous solubility.
  • Improved chemical stability.
  • Better handling and formulation characteristics for pharmaceutical research.

This is achieved by treating the free base form of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid with hydrochloric acid under controlled conditions.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 1-(1-methyl-1H-pyrazol-4-yl)ethanone MnO2, DCM, 0-20 °C, 14 h 91 Oxidation of corresponding alcohol
2 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester Diethyl oxalate, NaOEt, EtOH, RT 79 Formation of keto ester intermediate
3 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid Piperidine derivative coupling (details limited) - Functionalization and coupling step
4 Hydrochloride salt of target compound HCl treatment - Salt formation for stability and solubility

Research Findings and Analytical Data

  • The oxidation step using manganese(IV) oxide is highly efficient, providing a high yield (91%) of the ketone intermediate with clean reaction profiles confirmed by NMR and mass spectrometry.
  • The keto ester formation proceeds smoothly under mild conditions with a good yield (79%), indicating the robustness of the esterification and condensation chemistry involved.
  • The hydrochloride salt form of the final compound exhibits enhanced solubility and stability, which is critical for its application in pharmaceutical research.

Chemical Reactions Analysis

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the hydrochloride salt and formation of the free base.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and tetrahydrofuran, as well as catalysts to facilitate the reactions .

Scientific Research Applications

Scientific Research Applications

The applications of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride span across various fields, including chemistry, biology, and medicine.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development. Its versatile reactivity allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigations into the compound's effects on cancer cell lines suggest it may inhibit tumor growth through specific molecular mechanisms.

Medicine

The compound is being explored for its therapeutic applications in treating diseases where pyrazole derivatives have shown efficacy. Notable areas of interest include:

  • Neurological Disorders: Potential effects on neurotransmitter systems may offer new avenues for treatment.
  • Inflammatory Conditions: Its anti-inflammatory properties could be beneficial in managing chronic inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various chemicals. Its unique properties make it suitable for use in catalysis and as a precursor in organic synthesis.

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex compoundsSynthesis of novel heterocycles
BiologyAntimicrobial and anticancer propertiesStudies on pathogen inhibition
MedicineTherapeutic potentialResearch on neurological disorders
IndustryIntermediate in chemical synthesisDevelopment of new materials

Case Studies

Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this hydrochloride salt, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Properties
Research reported in Cancer Letters indicated that this compound could induce apoptosis in human cancer cell lines through the modulation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Core

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences References
1-[(5-bromo-2-fluorophenyl)methyl]piperazine C₁₁H₁₅BrClFN₂ 309.61 Bromo-fluoro-phenyl, piperazine core Piperazine (two N atoms) vs. piperidine; halogenated aromatic group increases lipophilicity and potential metabolic stability.
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride C₉H₁₆ClN₃ 201.70 Pyrazole at piperidine-4 position Substituent position differs (4 vs. 1 on piperidine); smaller molecular weight due to absence of carboxylic acid group.
1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride C₁₄H₁₆ClFNO₂·HCl 308.75 Chloro-fluoro-benzyl group Benzyl substituent with halogens increases steric bulk and electronic effects compared to pyrazole.

Heterocyclic Ring Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Differences References
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride C₁₆H₁₈Cl₂N₂O₃ 349.23 Oxazole Oxazole ring (O and N) vs. pyrazole (two N atoms); dihydrochloride form enhances solubility but alters pKa.
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride C₈H₁₂ClN₄O₂ 230.66 Triazole Triazole’s aromaticity and hydrogen-bonding capacity differ from pyrazole; impacts binding in biological systems.

Functional Group and Application Comparisons

Compound Name Key Functional Groups Applications Physicochemical Notes References
1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride Isopropylbenzyl, carboxylic acid Catalyst, pharmaceutical intermediate Hydrophobic isopropyl group reduces solubility; used in drug development for lipophilic targets.
1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid (free base) Pyrazole, carboxylic acid Research precursor Lacks hydrochloride salt; lower aqueous solubility but higher organic solvent compatibility.

Key Research Findings and Implications

Bioactivity : Pyrazole-containing derivatives (e.g., the target compound) often exhibit enhanced binding to kinases and neurotransmitter receptors due to nitrogen-rich heterocycles .

Solubility : Hydrochloride salts (e.g., target compound vs. free base in ) significantly improve bioavailability in aqueous media, critical for drug formulation.

Synthetic Utility : Piperidine-3-carboxylic acid derivatives serve as versatile intermediates. For example, halogenated analogs (e.g., bromo/fluoro in ) are prioritized in medicinal chemistry for tuning electronic properties and metabolic stability.

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring attached to a pyrazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid; hydrochloride
  • Molecular Formula : C11H17N3O2·HCl
  • Molecular Weight : 296.193 g/mol
  • CAS Number : 1803565-81-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes or receptors, leading to significant biological effects. The exact pathways are still under investigation, but initial studies suggest potential interactions with neurotransmitter systems and inflammatory pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest significant antibacterial activity, comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte leukemia), with IC50 values indicating potent activity.

Cell Line IC50 (µM)
A43110
Jurkat15
HT2912

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Study : A study published in Molecules demonstrated that a series of pyrazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, with structure–activity relationship (SAR) analysis suggesting that modifications on the pyrazole ring could enhance efficacy .
  • Antimicrobial Research : Another investigation focused on the synthesis and evaluation of pyrazole derivatives indicated that modifications in the piperidine moiety could lead to increased antibacterial potency .
  • Neuropharmacological Effects : Preliminary research has suggested potential neuroprotective effects, with the compound showing promise in models of neurodegeneration .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride?

The compound is typically synthesized via multi-step protocols involving (1) protection/deprotection of functional groups, (2) coupling reactions (e.g., amidation or alkylation), and (3) acid hydrolysis followed by HCl salt formation. For example, a similar piperidine derivative was synthesized using a four-step sequence: initial Boc protection, coupling with a pyrazole moiety under Pd-catalyzed conditions, deprotection, and final HCl salt precipitation . Key reaction parameters include temperature control (e.g., 93–96°C for hydrolysis) and pH adjustment during crystallization to optimize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrazole and piperidine substituents.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., incomplete deprotection intermediates).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the piperidine ring .
  • Elemental analysis to verify HCl salt stoichiometry.

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt form improves stability compared to free bases. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light, as pyrazole derivatives are prone to photodegradation. Pre-formulation studies (e.g., TGA/DSC) are advised to assess thermal stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced strategies include:

  • Reaction path searching using quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states.
  • Machine learning to predict optimal reaction conditions (solvent, catalyst, temperature) based on historical data from analogous piperidine-pyrazole systems .
  • In silico solubility modeling to guide crystallization protocols and minimize byproduct formation.

Q. What experimental approaches resolve contradictions in biological activity data?

If SAR (structure-activity relationship) studies yield inconsistent results:

  • Metabolite profiling (LC-HRMS) to detect in situ degradation products interfering with assays.
  • Conformational analysis (molecular dynamics simulations) to evaluate if the piperidine ring adopts different chair/boat conformations in solution vs. solid state .
  • Orthogonal binding assays (SPR, ITC) to validate target engagement independently of functional readouts.

Q. How can researchers address discrepancies between crystallographic and computational structural models?

For conflicts in piperidine/pyrazole geometry:

  • Multipole refinement of X-ray data to improve electron density maps for flexible substituents.
  • DFT-based geometry optimization with implicit solvation models to compare theoretical and experimental bond angles/distances .
  • Variable-temperature NMR to assess dynamic effects (e.g., ring puckering) not captured in static crystal structures.

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry for precise control of exothermic steps (e.g., alkylation).
  • Design of Experiments (DoE) to statistically optimize variables like stoichiometry, solvent polarity, and agitation rate .
  • In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation.

Methodological Considerations for Data Interpretation

Q. How to differentiate between isomeric byproducts in reaction mixtures?

  • 2D NMR (COSY, NOESY) to assign coupling patterns in pyrazole regioisomers.
  • Ion mobility spectrometry-MS to separate isomers based on collision cross-section differences.
  • VCD (Vibrational Circular Dichroism) for stereochemical analysis of chiral piperidine centers .

Q. What controls are essential in biological assays involving this compound?

  • Counterion controls (e.g., comparing HCl vs. TFA salts) to rule out non-specific ionic effects.
  • Metabolic stability assays (microsomal/hepatocyte incubation) to account for rapid clearance masking true activity.
  • Off-target screening (e.g., CEREP panels) to validate selectivity for the intended target.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride

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